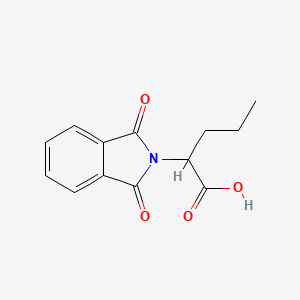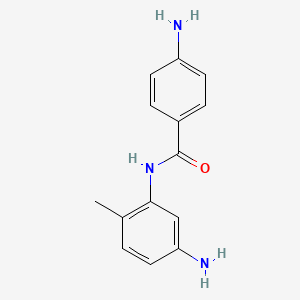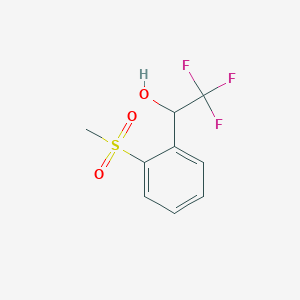
5-(2-Fluorophenyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2-fluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole typically involves the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the process is optimized to increase yield and reduce costs. This involves using high-purity starting materials and catalysts to accelerate the reaction. The reaction mixture is typically subjected to high-pressure hydrogenation to ensure complete reduction of any intermediate compounds. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Fluorophenyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced imidazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl-imidazole compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Industry: The compound is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: A potassium-competitive acid blocker used in the treatment of acid-related diseases.
Uniqueness
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9FN2 |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
OEFXPJNLNZAYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)


![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)


![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)
![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)
